molecular formula C6H9N3O2 B13039920 ethyl 2-methyl-2H-1,2,3-triazole-4-carboxylate

ethyl 2-methyl-2H-1,2,3-triazole-4-carboxylate

Cat. No.: B13039920
M. Wt: 155.15 g/mol
InChI Key: AIIYHLDNFAMUPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-methyl-2H-1,2,3-triazole-4-carboxylate is a heterocyclic compound containing a triazole ring Triazoles are a class of five-membered ring compounds with three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-methyl-2H-1,2,3-triazole-4-carboxylate can be synthesized through various methods. One common approach involves the cyclization of ethyl 2-azido-2-methylpropanoate with hydrazine hydrate under reflux conditions. Another method includes the reaction of ethyl acetoacetate with hydrazine hydrate followed by cyclization with sodium nitrite and acetic acid.

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of microwave-assisted synthesis techniques. This method significantly reduces reaction times and improves yields. The reaction typically proceeds under neutral conditions with toluene as the solvent .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-2H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as sodium hydroxide and alkyl halides are used in substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted triazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 2-methyl-2H-1,2,3-triazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-methyl-2H-1,2,3-triazole-4-carboxylate involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes and receptors by forming non-covalent bonds. This interaction can lead to the inhibition of specific pathways, such as the NF-kB inflammatory pathway, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Ethyl 2-methyl-2H-1,2,3-triazole-4-carboxylate can be compared with other triazole derivatives such as:

The uniqueness of this compound lies in its specific structure, which allows for diverse chemical modifications and applications in multiple fields .

Properties

IUPAC Name

ethyl 2-methyltriazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-3-11-6(10)5-4-7-9(2)8-5/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIIYHLDNFAMUPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(N=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.